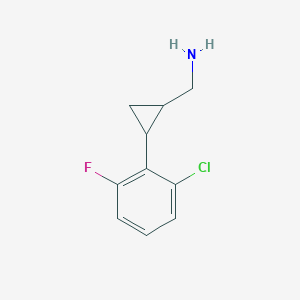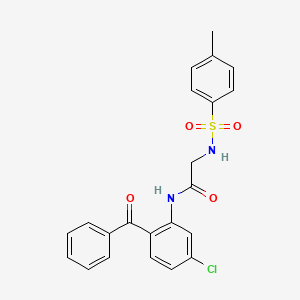
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of quinolinones. This compound is characterized by a quinoline core structure with an aminomethyl group attached to the third carbon and a ketone group at the second position. Quinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a secondary amine, formaldehyde, and a ketone are reacted to form the desired product. The reaction conditions often involve the use of a copper catalyst to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of environmentally friendly solvents and reagents, as well as the recovery and reuse of catalysts to minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the aminomethyl group.
Major Products: The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted quinolinones .
Scientific Research Applications
3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
3-(Aminomethyl)isoquinoline: Similar structure but with an isoquinoline core.
3-(Aminomethyl)phenylboronic acid: Contains a boronic acid group instead of a ketone.
3-Aminomethyltetrahydrofuran: A tetrahydrofuran derivative with an aminomethyl group .
Uniqueness: 3-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinoline core structure and the presence of both an aminomethyl group and a ketone group. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C10H12N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) |
InChI Key |
OOBQTKJLWXKQHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-methoxyphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12214467.png)
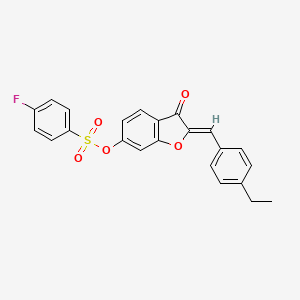
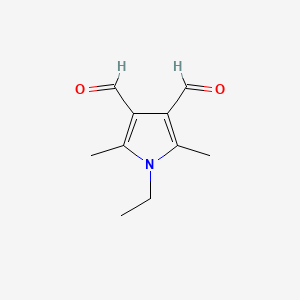
![(4E)-2-(1H-benzimidazol-2-yl)-5-methyl-4-{[(4-methylphenyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12214483.png)
![2-{[2-(4-methoxyphenyl)ethyl]amino}-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12214487.png)
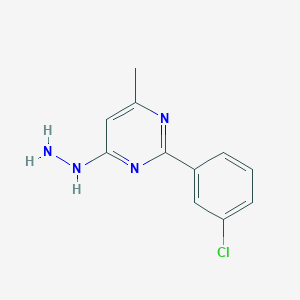


![4-(1-(4-(sec-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B12214511.png)
![4-fluoro-N-{2-[(4-methylphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide](/img/structure/B12214532.png)
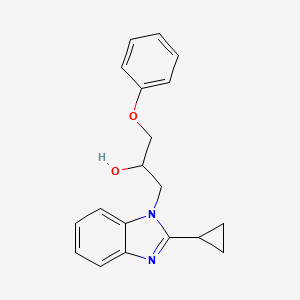
![8-Methyl-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B12214535.png)
